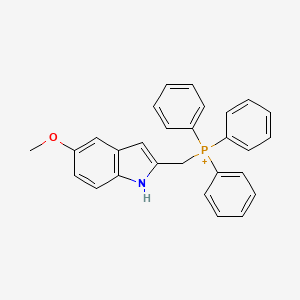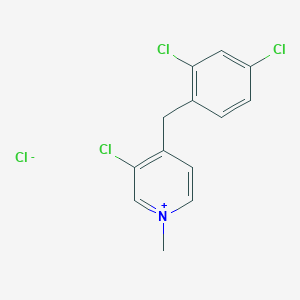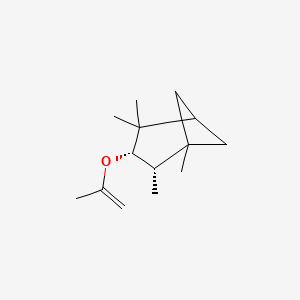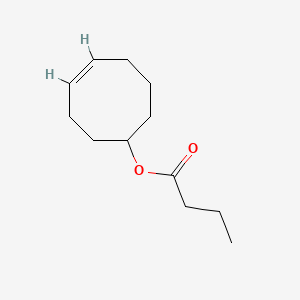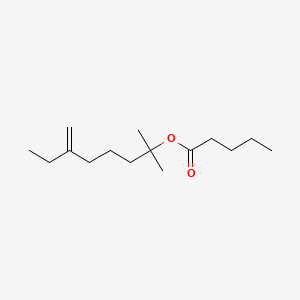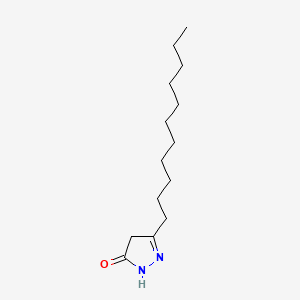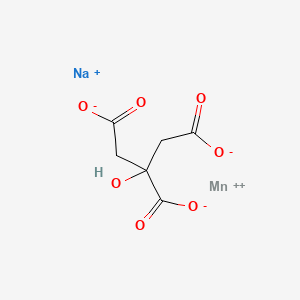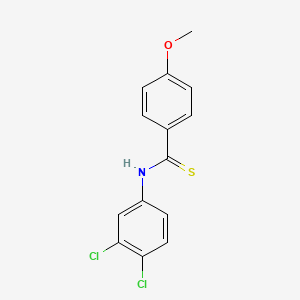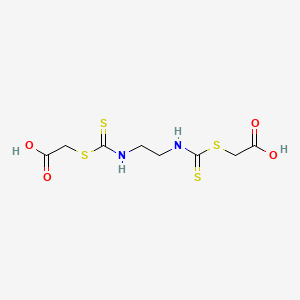
Bis(carboxymethyl)ethylene dithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenebis(iminocarbonothioylthio)diacetic acid is a chemical compound with the molecular formula C10H16N2O4S4. It is known for its unique structure, which includes two iminocarbonothioylthio groups attached to an ethylene backbone, and two acetic acid groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenebis(iminocarbonothioylthio)diacetic acid typically involves the reaction of ethylenediamine with carbon disulfide and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Ethylenediamine reacts with carbon disulfide to form ethylenebis(iminocarbonothioylthio) intermediate.
- The intermediate is then reacted with chloroacetic acid to form Ethylenebis(iminocarbonothioylthio)diacetic acid.
Industrial Production Methods
In industrial settings, the production of Ethylenebis(iminocarbonothioylthio)diacetic acid involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylenebis(iminocarbonothioylthio)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The iminocarbonothioylthio groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethylenebis(iminocarbonothioylthio)diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its therapeutic potential in treating metal poisoning due to its strong chelating properties.
Industry: Utilized in the formulation of metal ion sequestrants and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethylenebis(iminocarbonothioylthio)diacetic acid primarily involves its ability to chelate metal ions. The iminocarbonothioylthio groups form strong complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as metal detoxification and stabilization of metal ions in industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar applications.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a similar structure and function.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer chelating sites.
Uniqueness
Ethylenebis(iminocarbonothioylthio)diacetic acid is unique due to its dual iminocarbonothioylthio groups, which provide stronger and more selective chelation compared to other chelating agents. This makes it particularly effective in applications requiring high specificity and stability.
Eigenschaften
CAS-Nummer |
64059-06-9 |
|---|---|
Molekularformel |
C8H12N2O4S4 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
2-[2-(carboxymethylsulfanylcarbothioylamino)ethylcarbamothioylsulfanyl]acetic acid |
InChI |
InChI=1S/C8H12N2O4S4/c11-5(12)3-17-7(15)9-1-2-10-8(16)18-4-6(13)14/h1-4H2,(H,9,15)(H,10,16)(H,11,12)(H,13,14) |
InChI-Schlüssel |
FNWUENKHSUYDGL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNC(=S)SCC(=O)O)NC(=S)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


